molecular formula C11H15NO4 B14516770 Methyl (dimethoxymethyl)phenylcarbamate CAS No. 62528-93-2

Methyl (dimethoxymethyl)phenylcarbamate

Cat. No.: B14516770
CAS No.: 62528-93-2
M. Wt: 225.24 g/mol
InChI Key: BLBNZDATEJSSLB-UHFFFAOYSA-N
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Description

Methyl (dimethoxymethyl)phenylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (dimethoxymethyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with dimethoxymethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:

Phenyl isocyanate+DimethoxymethanolMethyl (dimethoxymethyl)phenylcarbamate\text{Phenyl isocyanate} + \text{Dimethoxymethanol} \rightarrow \text{this compound} Phenyl isocyanate+Dimethoxymethanol→Methyl (dimethoxymethyl)phenylcarbamate

Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of phosgene-free methods to enhance safety and environmental sustainability. One such method includes the reaction of amines with dimethyl carbonate in the presence of suitable catalysts . This approach minimizes the use of hazardous materials and reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions: Methyl (dimethoxymethyl)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl (dimethoxymethyl)phenylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (dimethoxymethyl)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate with similar chemical properties.

    Phenyl carbamate: Another carbamate derivative with a phenyl group.

    Dimethoxymethyl carbamate: A related compound with two methoxy groups.

Uniqueness: Methyl (dimethoxymethyl)phenylcarbamate stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to act as a protecting group in peptide synthesis and its potential biological activities make it a valuable compound in various scientific fields.

Properties

CAS No.

62528-93-2

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl N-(dimethoxymethyl)-N-phenylcarbamate

InChI

InChI=1S/C11H15NO4/c1-14-10(13)12(11(15-2)16-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3

InChI Key

BLBNZDATEJSSLB-UHFFFAOYSA-N

Canonical SMILES

COC(N(C1=CC=CC=C1)C(=O)OC)OC

Origin of Product

United States

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